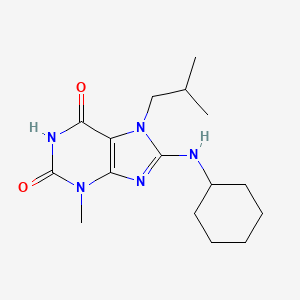![molecular formula C17H23NO3S B11637128 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B11637128.png)
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7,7-diméthyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-méthylphényl)méthanesulfonamide est un composé organique complexe doté d'une structure bicyclique unique. Il est connu pour ses applications potentielles dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine. La structure du composé présente un système cyclique bicyclo[2.2.1]heptane, qui est un motif courant dans de nombreux produits naturels et composés synthétiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(7,7-diméthyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-méthylphényl)méthanesulfonamide implique généralement plusieurs étapes. Une méthode courante commence par la préparation du noyau bicyclo[2.2.1]heptane, qui peut être obtenue par une réaction de Diels-Alder entre le furane et l'anhydride maléique. Cette réaction donne l'anhydride 7-oxabicyclo[2.2.1]hept-5-ène exo-2,3-dicarboxylique, qui est ensuite converti en diester correspondant dans le méthanol avec de l'acide chlorhydrique concentré .
L'étape suivante implique l'introduction du groupe sulfonamide. Cela peut être fait en faisant réagir le diester avec le chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine. La dernière étape est le couplage du sulfonamide avec la 3-méthylphénylamine dans des conditions appropriées pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de systèmes de purification pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(7,7-diméthyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-méthylphényl)méthanesulfonamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être obtenue en utilisant des réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonamide.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Dérivés oxydés du cycle bicyclo[2.2.1]heptane.
Réduction : Formes réduites du groupe sulfonamide.
Substitution : Dérivés sulfonamides substitués.
4. Applications de la recherche scientifique
Le 1-(7,7-diméthyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-méthylphényl)méthanesulfonamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment en tant que candidat médicament pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 1-(7,7-diméthyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-méthylphényl)méthanesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets bioactifs. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 7,7-diméthyl-2-oxobicyclo[2.2.1]heptane-1-méthanesulfonique
- Chlorure de 7,7-diméthyl-2-oxobicyclo[2.2.1]heptane-1-méthanesulfonyle
- 7,7-diméthyl-2-oxobicyclo[2.2.1]heptane-1-méthanesulfonamide
Unicité
Le 1-(7,7-diméthyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-méthylphényl)méthanesulfonamide est unique en raison de son motif de substitution spécifique et de la présence du groupe 3-méthylphényle. Cette caractéristique structurelle peut conférer une bioactivité et une réactivité chimique distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C17H23NO3S |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(3-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-12-5-4-6-14(9-12)18-22(20,21)11-17-8-7-13(10-15(17)19)16(17,2)3/h4-6,9,13,18H,7-8,10-11H2,1-3H3 |
Clé InChI |
NGNDJNAOGXWTSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637051.png)
![2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11637053.png)

![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11637069.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637074.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637079.png)

![4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11637086.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide](/img/structure/B11637094.png)
![Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11637100.png)
![3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11637101.png)
![Ethyl 6-methoxy-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637108.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637120.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11637127.png)
